molecular formula C17H20N2O3S B2442380 1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415522-97-1

1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2442380
CAS No.: 2415522-97-1
M. Wt: 332.42
InChI Key: SBAATQUSJVGCOF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the following steps:

    Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.

    Introduction of the 2,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.

    Attachment of the Thiophene and Cyclopropyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a drug candidate for various therapeutic targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene and cyclopropyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-(cyclopropylmethyl)urea: Lacks the thiophene ring.

    1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea: Different position of the thiophene ring.

    1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylmethyl)urea: Lacks the cyclopropyl group.

Uniqueness

The unique combination of the 2,4-dimethoxyphenyl, thiophene, and cyclopropyl groups in 1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea contributes to its distinct chemical properties and potential applications. This structural uniqueness may result in different reactivity, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-13-3-4-14(15(9-13)22-2)19-16(20)18-11-17(6-7-17)12-5-8-23-10-12/h3-5,8-10H,6-7,11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAATQUSJVGCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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